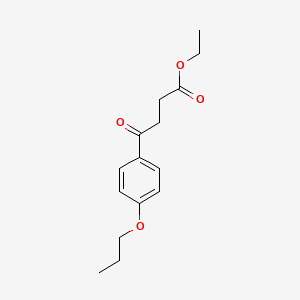

ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18-4-2/h5-8H,3-4,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFWLZBMOHKLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605848 | |

| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39496-81-6 | |

| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is an organic compound belonging to the class of aromatic ketones and esters. Its structure, featuring a butyrate chain attached to a substituted phenyl ring, makes it a potential building block in organic synthesis and a candidate for investigation in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and safety considerations, designed to support research and development activities. Due to the limited availability of experimental data for this specific molecule, some properties are predicted or extrapolated from analogous compounds.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties may be estimations.

| Property | Value | Source |

| CAS Number | 39496-81-6 | [1] |

| Molecular Formula | C₁₅H₂₀O₄ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| Predicted Boiling Point | ~350-400 °C at 760 mmHg | Based on similar structures |

| Predicted Melting Point | Not available | |

| Predicted Solubility | Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Low solubility in water. | Based on chemical structure |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar compounds |

Synthesis Protocol

A common and effective method for the synthesis of aryl keto esters such as this compound is the Friedel-Crafts acylation.[2][3] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Propoxybenzene

-

Ethyl succinyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propoxybenzene (1 equivalent) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

-

In the dropping funnel, prepare a solution of ethyl succinyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Add the ethyl succinyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound has been identified in the public domain. However, based on its chemical structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

Signals in the aromatic region (around 6.9-7.9 ppm) corresponding to the protons on the substituted phenyl ring.

-

A triplet around 4.1 ppm for the -OCH₂- of the ethyl ester.

-

A triplet around 3.9 ppm for the -OCH₂- of the propoxy group.

-

Multiplets in the range of 2.5-3.2 ppm for the two methylene groups of the butyrate chain.

-

A multiplet around 1.8 ppm for the central methylene group of the propoxy group.

-

A triplet around 1.2 ppm for the methyl group of the ethyl ester.

-

A triplet around 1.0 ppm for the methyl group of the propoxy group.

-

-

¹³C NMR:

-

A signal for the ketone carbonyl carbon (around 198 ppm).

-

A signal for the ester carbonyl carbon (around 173 ppm).

-

Aromatic carbon signals in the range of 114-163 ppm.

-

Signals for the carbons of the ethyl and propoxy groups.

-

-

IR Spectroscopy:

-

A strong absorption band around 1735 cm⁻¹ for the ester carbonyl group.

-

A strong absorption band around 1685 cm⁻¹ for the ketone carbonyl group.

-

C-H stretching bands for aromatic and aliphatic protons.

-

C-O stretching bands.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 264.32.

-

Fragmentation patterns would likely show losses of the ethoxy group (-45), the propoxy group (-59), and other characteristic fragments.

-

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activity or the signaling pathways modulated by this compound. However, related butyrate derivatives are known to have a range of biological effects. For instance, butyrate itself is a short-chain fatty acid with known histone deacetylase (HDAC) inhibitory activity, which plays a role in epigenetic regulation. Further research is required to determine if this compound possesses any significant biological properties.

Safety and Handling

No specific safety data for this compound is available. However, based on the safety information for structurally similar compounds like ethyl butyrate and ethyl 4-oxo-4-phenylbutyrate, the following precautions are recommended[4][5][6][7]:

-

Hazard Statements (Inferred):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

May be a combustible liquid.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing vapors or dust.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

-

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a compound with potential applications in synthetic and medicinal chemistry. While specific experimental data is currently limited, this guide provides a foundation based on established chemical principles and data from analogous structures. The proposed synthesis via Friedel-Crafts acylation offers a reliable route for its preparation, enabling further investigation into its physical, chemical, and biological properties. Researchers are encouraged to perform detailed characterization and safety assessments upon synthesizing or acquiring this compound.

References

- 1. 39496-81-6|this compound|BLDpharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.es [fishersci.es]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

Elucidation of the Structure of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a compound of interest in medicinal chemistry and drug development. This document details the predicted spectroscopic data, a plausible synthetic route, and relevant biological context to facilitate further research and application.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d, J=8.8 Hz | 2H | Ar-H (ortho to C=O) |

| 6.95 | d, J=8.8 Hz | 2H | Ar-H (ortho to O-propyl) |

| 4.15 | q, J=7.1 Hz | 2H | -O-CH₂ -CH₃ (ethyl ester) |

| 4.00 | t, J=6.6 Hz | 2H | -O-CH₂ -CH₂-CH₃ (propyl ether) |

| 3.30 | t, J=6.6 Hz | 2H | -CO-CH₂ -CH₂- |

| 2.80 | t, J=6.6 Hz | 2H | -CH₂-CH₂ -COOEt |

| 1.85 | sextet, J=7.4 Hz | 2H | -O-CH₂-CH₂ -CH₃ (propyl ether) |

| 1.25 | t, J=7.1 Hz | 3H | -O-CH₂-CH₃ (ethyl ester) |

| 1.05 | t, J=7.4 Hz | 3H | -O-CH₂-CH₂-CH₃ (propyl ether) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 196.5 | Ar-C =O |

| 173.0 | -C OOEt |

| 163.0 | Ar-C -O-propyl |

| 130.5 | Ar-C H (ortho to C=O) |

| 129.5 | Ar-C (ipso to C=O) |

| 114.0 | Ar-C H (ortho to O-propyl) |

| 69.5 | -O-C H₂-CH₂-CH₃ (propyl ether) |

| 60.5 | -O-C H₂-CH₃ (ethyl ester) |

| 33.0 | -CO-C H₂-CH₂- |

| 28.0 | -CH₂-C H₂-COOEt |

| 22.0 | -O-CH₂-C H₂-CH₃ (propyl ether) |

| 14.0 | -O-CH₂-C H₃ (ethyl ester) |

| 10.5 | -O-CH₂-CH₂-C H₃ (propyl ether) |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Predicted Values | Assignment |

| IR (Infrared) | ~1735 cm⁻¹ | C=O stretch (ester) |

| ~1680 cm⁻¹ | C=O stretch (aryl ketone) | |

| ~1600, 1510 cm⁻¹ | C=C stretch (aromatic) | |

| ~1250 cm⁻¹ | C-O stretch (aryl ether) | |

| MS (Mass Spectrometry) | m/z 264 | [M]⁺ (Molecular Ion) |

| m/z 219 | [M - OCH₂CH₃]⁺ | |

| m/z 163 | [CH₃CH₂CH₂OC₆H₄CO]⁺ | |

| m/z 121 | [HOC₆H₄CO]⁺ |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of n-propoxybenzene with ethyl succinyl chloride.

Synthesis of this compound

Materials:

-

n-Propoxybenzene

-

Ethyl succinyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is set up in a fume hood.

-

Reagent Addition: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow addition of anhydrous aluminum chloride (AlCl₃) while stirring. The mixture is cooled to 0 °C in an ice bath.

-

A solution of ethyl succinyl chloride in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃ in DCM over a period of 30 minutes, maintaining the temperature at 0 °C.

-

A solution of n-propoxybenzene in anhydrous DCM is then added dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until the ice has melted and the aluminum salts have dissolved.

-

The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Biological Signaling Pathway: Src Kinase Inhibition

Given that structurally related arylbutanoates have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and migration, it is plausible that this compound could act as an inhibitor in this pathway.

Caption: Potential inhibition of the Src kinase signaling pathway.

In-depth Technical Guide: Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate (CAS 39496-81-6)

A comprehensive review of the available scientific and technical data for ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate reveals a notable scarcity of in-depth research and public documentation. While basic chemical identifiers and supplier-level information are accessible, detailed experimental protocols, extensive quantitative data, and explorations into its biological activity or signaling pathways are not presently available in the public domain.

This guide serves to consolidate the existing information and highlight the current knowledge gaps regarding this specific chemical entity, providing a foundational resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Based on available data from chemical suppliers, the fundamental properties of this compound have been compiled. This information provides a starting point for any future experimental work.

| Property | Value | Source |

| CAS Number | 39496-81-6 | N/A |

| Molecular Formula | C₁₅H₂₀O₄ | N/A |

| Molecular Weight | 264.32 g/mol | N/A |

| Canonical SMILES | CCC(=O)C1=CC=C(OCCC)C=C1CCC(=O)OCC | N/A |

| InChI Key | N/A | N/A |

| Appearance | N/A | N/A |

| Boiling Point | N/A | N/A |

| Melting Point | N/A | N/A |

| Solubility | N/A | N/A |

| Density | N/A | N/A |

Note: "N/A" indicates that the data is not available from the conducted searches of public scientific databases and supplier specifications.

Synthesis and Experimental Protocols

A thorough search of scientific literature and patent databases did not yield any specific, detailed experimental protocols for the synthesis of this compound. General synthetic routes for similar aryl keto-esters may be adaptable, but a direct, validated method for this compound is not documented.

A plausible, though unverified, synthetic approach could involve the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, followed by esterification with ethanol.

Hypothetical Synthesis Workflow

Caption: Hypothetical two-step synthesis of the target compound.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of this compound. Consequently, no associated signaling pathways have been identified or studied. The lack of data in this area presents a significant opportunity for novel research in fields such as pharmacology, toxicology, and materials science.

Future Research Directions

The absence of comprehensive data for this compound underscores the potential for foundational research. Key areas for future investigation include:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough characterization of its physicochemical properties, including spectroscopic analysis (NMR, IR, Mass Spectrometry).

-

Screening for biological activity across various assays to identify potential therapeutic applications.

-

Toxicological evaluation to determine its safety profile.

A systematic approach to these research areas would be necessary to build a comprehensive technical understanding of this compound and unlock its potential for scientific and commercial applications.

Logical Workflow for Future Research

Caption: A logical workflow for future research on the title compound.

ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate molecular weight

An In-depth Technical Guide to the Molecular Weight of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight is fundamental. This technical guide provides a detailed breakdown of the molecular weight of this compound, a chemical intermediate of interest in organic synthesis.

Molecular Formula

The molecular formula for this compound is C15H20O4.[1][2] This formula is the starting point for calculating the molecular weight.

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights of carbon, hydrogen, and oxygen are provided by the International Union of Pure and Applied Chemistry (IUPAC).

Data Presentation: Atomic Composition and Molecular Weight

The following table summarizes the atomic composition of this compound and the calculation of its molecular weight.

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Contribution ( g/mol ) |

| Carbon | C | 12.011 | 15 | 180.165 |

| Hydrogen | H | 1.008 | 20 | 20.160 |

| Oxygen | O | 15.999 | 4 | 63.996 |

| Total | 264.321 |

The calculated molecular weight of this compound is 264.321 g/mol . This value is consistent with the reported molecular weight of 264.32 g/mol .[1][2]

Experimental Protocols

The determination of a compound's molecular weight is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI). This process generates protonated molecules, [M+H]+, or other adducts.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the ionized molecule. The high resolution of the instrument allows for a very precise determination of the m/z value, which can be used to confirm the elemental composition and calculate the exact molecular weight.

Visualization of Molecular Structure

The following diagram illustrates the structural components of this compound.

Caption: Structural components of this compound.

References

Unveiling the Therapeutic Potential of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate: A Technical Guide to Putative Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a synthetic compound with a chemical structure suggestive of significant therapeutic potential. Its core butyrate moiety is a well-established pharmacophore known to interact with critical cellular signaling pathways. This technical guide provides an in-depth analysis of the probable therapeutic targets of this compound, focusing on its potential as a modulator of Histone Deacetylases (HDACs) and G-protein Coupled Receptors (GPCRs). By examining the structure-activity relationships of analogous compounds, we elucidate the likely role of the 4-n-propoxyphenyl substituent in conferring target specificity and potency. This document also outlines detailed experimental protocols for the biological evaluation of this compound, offering a roadmap for future preclinical research.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a butyrate derivative, presents a promising scaffold for the development of new drugs. Butyrate, a short-chain fatty acid, is a natural product of gut microbial fermentation and is known to exert a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. These effects are primarily mediated through the inhibition of Histone Deacetylases (HDACs) and the activation of G-protein Coupled Receptors (GPCRs). The addition of a 4-n-propoxyphenyl group to the butyrate core is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to a more targeted and potent therapeutic agent. This guide will explore the theoretical framework supporting these potential mechanisms of action and provide practical guidance for their experimental validation.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | ethyl 4-oxo-4-(4-propoxyphenyl)butanoate |

| CAS Number | 39496-81-6[1] |

| Molecular Formula | C15H20O4 |

| Molecular Weight | 264.32 g/mol |

| Appearance | Not specified |

| Solubility | Not specified |

Potential Therapeutic Target I: Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Aberrant HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.

Mechanism of Action as an HDAC Inhibitor

It is hypothesized that this compound acts as a prodrug, which upon in-vivo hydrolysis of the ethyl ester, releases the active carboxylic acid, 4-oxo-4-(4-n-propoxyphenyl)butanoic acid. This active metabolite is expected to inhibit HDAC activity. The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a "capping" or "surface recognition" group that interacts with the surface of the enzyme.

In the case of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, the carboxylate group would serve as the ZBG, the butyrate chain as the linker, and the 4-n-propoxyphenyl group as the capping group. The nature of the capping group is critical for determining the inhibitor's potency and selectivity for different HDAC isoforms.

References

No Information Available on the Mechanism of Action of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

A comprehensive search of available scientific literature and databases has yielded no specific information regarding the mechanism of action, biological activity, or preclinical studies for the compound ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate.

Despite a thorough investigation into its potential pharmacological properties, there is currently no publicly available data to construct a technical guide or whitepaper as requested. The search included inquiries into its biological activity and any synthesis or preclinical research, none of which provided relevant results for this specific molecule.

It is important to distinguish this compound from other structurally related but distinct compounds for which information is available. For instance, butyrate , a short-chain fatty acid, is a well-studied molecule known to act as a histone deacetylase (HDAC) inhibitor and a signaling molecule through G protein-coupled receptors (GPCRs)[1]. Similarly, ethyl butyrate is a simple ester primarily used as a flavoring agent and is not associated with the complex pharmacological activities implied by the structure of this compound[2].

Furthermore, searches for related structures, such as fluorinated analogs like ethyl 4,4,4-trifluorobutyrate , also did not provide any insights into the potential mechanism of the requested compound[3]. While research exists on other complex ethyl esters, such as Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters , which have been investigated for anti-inflammatory properties, these compounds belong to a different chemical class and their mechanisms cannot be extrapolated to this compound[4].

At present, the scientific community has not published any research detailing the mechanism of action for this compound. Consequently, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, or signaling pathway diagrams. Further research would be required to elucidate the biological effects and molecular targets of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this compound, this document outlines a predictive assessment based on its chemical structure and provides a detailed experimental framework for its empirical determination.

Physicochemical Profile and Predicted Solubility

This compound is an organic molecule incorporating several functional groups: an aromatic ketone, an ether, and an ethyl ester. Its structure dictates its interaction with various solvents based on the principle of "like dissolves like." The molecule possesses both a significant nonpolar region (the phenyl ring and the n-propoxy and ethyl chains) and polar functionalities (the ketone and ester carbonyl groups, and the ether linkage). This amphiphilic nature suggests a nuanced solubility profile.

The presence of the carbonyl groups and the ether oxygen allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the large hydrocarbon backbone will favor interactions with less polar, non-protic, and nonpolar solvents through van der Waals forces.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The alkyl chains limit solubility in highly polar, hydrogen-bonding solvents. |

| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can engage in dipole-dipole interactions without the steric hindrance of extensive hydrogen bonding networks. |

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Moderately Polar | Ethyl Acetate | High | The structural similarities (ester functionality) and balanced polarity make it a good solvent. |

| Nonpolar Aromatic | Toluene | High | The aromatic ring of the solute will interact favorably with the aromatic solvent. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The polar functional groups of the solute will limit its solubility in purely aliphatic nonpolar solvents. |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[1][2][3][4]

2.1. Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

2.2. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a solid phase remains at equilibrium.[1]

-

Dispense a precise volume of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

2.3. Equilibration

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[3] Preliminary experiments can determine the minimum time to reach a plateau in concentration.

2.4. Sample Processing

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE).[4] This step must be performed without temperature fluctuations.

2.5. Quantitative Analysis by HPLC

-

Preparation of Calibration Standards:

-

Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) at a known high concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations that bracket the expected solubility.

-

-

Sample Preparation:

-

Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the calibration standards and the diluted sample solutions onto the HPLC system.

-

Record the peak areas from the resulting chromatograms.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original solubility in the organic solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Spectral and Synthetic Overview of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral data based on established principles of spectroscopy and analogy to structurally similar compounds. The provided experimental protocol for its synthesis via Friedel-Crafts acylation offers a robust methodology for its preparation in a laboratory setting. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related molecules.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | 7.95 | Doublet | 2H | ~8.5 |

| b | 6.95 | Doublet | 2H | ~8.5 |

| c | 4.15 | Quartet | 2H | 7.1 |

| d | 4.00 | Triplet | 2H | 6.6 |

| e | 3.25 | Triplet | 2H | 6.8 |

| f | 2.80 | Triplet | 2H | 6.8 |

| g | 1.80 | Sextet | 2H | 7.0 |

| h | 1.25 | Triplet | 3H | 7.1 |

| i | 1.05 | Triplet | 3H | 7.4 |

Predicted spectrum acquired in CDCl₃ at 400 MHz.

Structure for ¹H NMR Assignments:

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 196.5 |

| 2 | 173.0 |

| 3 | 163.0 |

| 4 | 130.5 (2C) |

| 5 | 129.0 |

| 6 | 114.0 (2C) |

| 7 | 69.5 |

| 8 | 60.5 |

| 9 | 33.5 |

| 10 | 28.0 |

| 11 | 22.5 |

| 12 | 14.0 |

| 13 | 10.5 |

Predicted spectrum acquired in CDCl₃ at 100 MHz.

Structure for ¹³C NMR Assignments:

Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2960 | Medium-Strong | C-H (alkane) | Stretching |

| ~1735 | Strong | C=O (ester) | Stretching |

| ~1685 | Strong | C=O (aromatic ketone) | Stretching |

| ~1600, ~1510 | Medium-Strong | C=C (aromatic) | Stretching |

| ~1250 | Strong | C-O (aryl ether) | Asymmetric Stretching |

| ~1170 | Strong | C-O (ester) | Stretching |

| ~1040 | Medium | C-O (aryl ether) | Symmetric Stretching |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks and Fragments

| m/z | Proposed Fragment |

| 264 | [M]⁺ (Molecular Ion) |

| 219 | [M - OCH₂CH₃]⁺ |

| 191 | [M - COOCH₂CH₃]⁺ |

| 163 | [CH₃CH₂CH₂O-C₆H₄-C=O]⁺ |

| 135 | [HO-C₆H₄-C=O]⁺ |

| 121 | [CH₃CH₂CH₂O-C₆H₄]⁺ |

Experimental Protocol: Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, followed by Fischer esterification.

Materials and Reagents

-

n-Propoxybenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated and 2M

-

Ethanol, absolute

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure

Step 1: Synthesis of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve n-propoxybenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous dichloromethane.

-

Add the solution of n-propoxybenzene and succinic anhydride dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, careful addition of 2M HCl.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-oxo-4-(4-n-propoxyphenyl)butanoic acid in absolute ethanol (approximately 10-20 mL per gram of acid).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Workflow Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Navigating the Uncharted: A Technical Guide to the Safe Handling of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. The following in-depth technical guide has been developed by extrapolating data from structurally similar compounds, primarily Ethyl 4-oxo-4-phenylbutyrate. This information should be used as a precautionary guideline, and a thorough risk assessment should be conducted before handling this compound. All laboratory activities should be performed by trained personnel in a controlled environment.

Hazard Identification and Classification

Due to the absence of specific data for this compound, the hazard classification is based on its closest structural analog, Ethyl 4-oxo-4-phenylbutyrate. The n-propoxy group on the phenyl ring is not expected to significantly mitigate these hazards and could potentially introduce others.

Table 1: Extrapolated GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1] |

GHS Pictogram (extrapolated):

Signal Word (extrapolated): Warning[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk. The following recommendations are based on best practices for handling research chemicals with unknown toxicity and data from analogous compounds.

Table 2: Personal Protective Equipment (PPE) and Handling Guidelines

| Aspect | Recommendation |

| Engineering Controls | Work in a well-ventilated laboratory, preferably within a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use. |

| Respiratory Protection | If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

First-Aid Measures

In case of exposure, immediate action is crucial.

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Table 2.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for proper disposal.

-

Clean the spill area with a suitable solvent.

Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations. Do not allow the substance to enter drains or waterways.

Experimental Protocols and Workflows

Logical Workflow for the Synthesis of this compound

Caption: A potential synthetic pathway for this compound.

General Experimental Protocol (Illustrative)

-

Friedel-Crafts Acylation:

-

To a stirred solution of propoxybenzene in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath.

-

Slowly add succinic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the intermediate carboxylic acid.

-

-

Fischer Esterification:

-

Dissolve the intermediate, 4-(4-propoxyphenyl)-4-oxobutanoic acid, in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Safety and Handling Workflow for Novel Compounds

For researchers and drug development professionals, a systematic approach to evaluating the safety of novel compounds is paramount. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for assessing the safety of a novel chemical compound.

This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound based on the best available, albeit extrapolated, data. It is imperative that researchers treat this compound with a high degree of caution and perform their own risk assessments before use.

References

An In-depth Technical Guide to Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a keto-ester derivative that holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, provides multiple points for chemical modification, making it an attractive scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of the available chemical data, proposed synthetic routes, and analytical characterizations based on closely related analogs, given the limited direct literature on this specific compound.

Chemical and Physical Properties

| Property | Ethyl 4-oxo-4-phenylbutyrate[1] | Ethyl 4-oxo-4-(4-phenylphenyl)butanoate[2] | This compound (Predicted) |

| Molecular Formula | C₁₂H₁₄O₃[1] | C₁₈H₁₈O₃[2] | C₁₅H₂₀O₄ |

| Molecular Weight | 206.24 g/mol [1] | 282.3 g/mol [2] | 264.32 g/mol |

| CAS Number | 6270-17-3[1] | 1230-54-2[2] | Not available |

| Appearance | Colorless to pale yellow liquid | Solid | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~310-312 °C (Predicted) | Not available | Higher than the phenyl analog due to increased molecular weight |

| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |

Proposed Synthesis

The most probable synthetic route to this compound involves a two-step process: a Friedel-Crafts acylation followed by an esterification.

The synthesis would begin with the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.

Experimental Protocol: Synthesis of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is charged with anhydrous aluminum chloride (2.2 eq) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Addition of Reactants: The flask is cooled in an ice bath. A solution of n-propoxybenzene (1.0 eq) and succinic anhydride (1.1 eq) in the same solvent is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is then poured slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, this compound.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is charged with 4-oxo-4-(4-n-propoxyphenyl)butanoic acid (1.0 eq), an excess of absolute ethanol (e.g., 10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: The mixture is heated to reflux for 4-8 hours. The reaction can be monitored by TLC.

-

Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude ester can be purified by column chromatography on silica gel.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a γ-keto ester, commencing from 4-n-propoxyacetophenone. The primary synthetic strategy involves the C-alkylation of the ketone enolate with ethyl bromoacetate. This method is a robust approach for the formation of a carbon-carbon bond at the α-position of the ketone. The protocol details the necessary reagents, reaction conditions, purification procedures, and expected outcomes. Additionally, characterization data for the final product are provided for reference. This synthesis is relevant for the preparation of intermediates used in the development of various pharmaceutical compounds.

Introduction

γ-Keto esters are valuable intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and other complex molecules of medicinal interest. The target molecule, this compound, can be synthesized by extending the carbon chain of 4-n-propoxyacetophenone. The most direct and efficient method to achieve this transformation is through the alkylation of the enolate of the starting ketone with an appropriate ethyl haloacetate. This reaction proceeds by deprotonation of the α-carbon of the ketone using a strong, non-nucleophilic base to form a reactive enolate, which subsequently undergoes a nucleophilic substitution reaction with the alkylating agent.

The choice of base is critical to favor C-alkylation over the competing O-alkylation. Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly employed to generate the enolate irreversibly, thereby promoting the desired C-C bond formation. This protocol will focus on the use of sodium hydride in tetrahydrofuran (THF), a widely used and effective system for such transformations.

Experimental Protocols

Synthesis of this compound

This procedure details the C-alkylation of 4-n-propoxyacetophenone with ethyl bromoacetate using sodium hydride as the base.

Materials:

-

4-n-propoxyacetophenone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromoacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).

-

Dispensing Sodium Hydride: Sodium hydride (1.2 equivalents) is carefully weighed and transferred to the reaction flask. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexane under an inert atmosphere, followed by careful decantation of the hexane. Anhydrous THF is then added to the flask.

-

Enolate Formation: The suspension of NaH in THF is cooled to 0 °C in an ice bath. A solution of 4-n-propoxyacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension via a syringe. The reaction mixture is stirred at 0 °C for 30-60 minutes, during which time hydrogen gas evolution should be observed as the enolate is formed.

-

Alkylation: Ethyl bromoacetate (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize the excess NaH.

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Data Presentation

Table 1: Reagents and Reaction Conditions

| Parameter | Value |

| Starting Material | 4-n-propoxyacetophenone |

| Alkylating Agent | Ethyl bromoacetate |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Stoichiometry (Ketone:Base:Alkylating Agent) | 1.0 : 1.2 : 1.1 |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | Pale yellow oil or low-melting solid |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 2H), 6.90 (d, 2H), 4.15 (q, 2H), 3.95 (t, 2H), 3.25 (t, 2H), 2.80 (t, 2H), 1.80 (m, 2H), 1.25 (t, 3H), 1.00 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198.0, 173.0, 163.0, 130.5 (2C), 129.5, 114.0 (2C), 69.5, 60.5, 33.5, 28.0, 22.5, 14.0, 10.5 |

| IR (thin film, cm⁻¹) | 2965, 1735 (C=O, ester), 1680 (C=O, ketone), 1605, 1250, 1170 |

| Mass Spectrometry (ESI-MS) | m/z: 265.14 [M+H]⁺, 287.12 [M+Na]⁺ |

| Purity (by HPLC) | >95% |

| Yield | 60-75% (reported for similar reactions) |

Visualizations

Diagram 1: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Signaling Pathway (Reaction Mechanism)

Application Notes and Protocols for the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a valuable chemical intermediate. The primary synthetic route described is the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride, followed by esterification.

Application Notes

This compound and its structural analogs are important building blocks in organic synthesis and medicinal chemistry. The presence of a keto-ester functionality combined with an alkoxy-substituted aromatic ring makes this class of molecules versatile for creating more complex structures.

-

Intermediate for Pharmaceutical Ingredients: Arylbutanoic acid derivatives are key scaffolds in the development of various therapeutic agents. This compound can serve as a precursor for the synthesis of molecules targeting a range of biological pathways. For instance, similar 1,3-diketone structures have been investigated for their potential as Src kinase inhibitors in cancer therapy, highlighting the relevance of this molecular framework in drug discovery.[1]

-

Building Block for Heterocyclic Chemistry: The dicarbonyl functionality allows for cyclization reactions to form various heterocyclic systems, which are prevalent in pharmacologically active compounds.

-

Fine Chemical Synthesis: Beyond pharmaceuticals, this compound can be used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where its specific physical and chemical properties are advantageous.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[2][3] In this step, n-propoxybenzene reacts with succinic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an acylium ion which then attacks the electron-rich aromatic ring.[2][4][5] This reaction yields the intermediate carboxylic acid, 4-oxo-4-(4-n-propoxyphenyl)butanoic acid. The second step involves the esterification of this carboxylic acid with ethanol to produce the final ethyl ester product.

Caption: Logical relationship of the two-step synthesis.

Quantitative Data

The following tables summarize the reagents required for the synthesis and the expected properties of the final product.

Table 1: Reagents for Synthesis (per 10 mmol scale)

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

|---|---|---|---|---|---|

| n-Propoxybenzene | C₉H₁₂O | 136.19 | 1.36 g | 10.0 | Reactant |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 1.10 g | 11.0 | Acylating Agent |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 2.93 g | 22.0 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~5 mL | - | Quenching Agent |

| Ethanol (absolute) | C₂H₆O | 46.07 | 30 mL | - | Reactant/Solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 0.5 mL | - | Catalyst |

Table 2: Product Specifications

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 39496-81-6[6] |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Purity (typical) | >95% (after purification) |

| Yield (typical) | 65-80% (overall) |

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations involving anhydrous aluminum chloride and volatile organic solvents must be performed in a certified chemical fume hood. Aluminum chloride reacts violently with water.[7]

Step 1: Friedel-Crafts Acylation to Synthesize 4-oxo-4-(4-n-propoxyphenyl)butanoic acid

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a powder addition funnel. Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

-

Reagent Addition: Charge the flask with anhydrous aluminum chloride (2.93 g, 22.0 mmol) and dry dichloromethane (DCM, 30 mL). Begin stirring to create a suspension.

-

Acylating Agent Addition: In a separate beaker, dissolve succinic anhydride (1.10 g, 11.0 mmol) in 20 mL of dry DCM. Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

-

Aromatic Substrate Addition: After the addition is complete, add n-propoxybenzene (1.36 g, 10.0 mmol) dropwise via syringe over 10 minutes. The reaction mixture will typically darken and evolve HCl gas (which is trapped by the drying tube).

-

Reaction: Heat the mixture to a gentle reflux (~40°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the flask in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (~50 g) and concentrated HCl (~5 mL) in a 500 mL beaker with vigorous stirring. This will decompose the aluminum chloride complex.[8]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

-

Washing: Combine the organic extracts and wash with 50 mL of 1 M NaOH solution to extract the carboxylic acid product into the aqueous layer.

-

Acidification and Isolation: Cool the basic aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A solid precipitate of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification to Synthesize this compound

-

Setup: In a 100 mL round-bottom flask, combine the dried carboxylic acid intermediate from Step 1 with absolute ethanol (30 mL).

-

Catalyst Addition: Add a magnetic stir bar and slowly add concentrated sulfuric acid (0.5 mL) while stirring.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (~80°C) for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Extract the aqueous mixture three times with 40 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude ester by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure this compound.

Caption: Experimental workflow for the synthesis.

References

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. byjus.com [byjus.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of $ AlC{l_3} $ ? [vedantu.com]

- 6. 39496-81-6|this compound|BLDpharm [bldpharm.com]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. youtube.com [youtube.com]

Application Note and Protocol for the Purification of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is an organic compound belonging to the class of ketones and esters.[1] In drug discovery and development, the purity of such compounds is critical for accurate biological testing and to meet regulatory standards. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2][3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Column Chromatography

Column chromatography is a preparative separation technique where components of a mixture are separated based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[2][4][5] The stationary phase, typically silica gel or alumina, is packed into a vertical column. The crude sample is loaded onto the top of the column, and the mobile phase, a solvent or a mixture of solvents, is passed through the column.[2] Compounds with a stronger interaction with the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move faster, thus achieving separation.[2]

Experimental Protocol

This protocol outlines a standard procedure for the purification of this compound using normal-phase column chromatography.

Materials and Equipment:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

Separatory funnel (for solvent addition)

-

Collection flasks or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a TLC plate.

-

Develop the TLC plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.

-

-

Column Packing (Slurry Method):

-

Secure the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

-

Allow the silica gel to settle, and let the excess solvent drain until it reaches the top of the silica gel bed. Do not let the column run dry.

-

Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

-

Carefully add the dissolved sample to the top of the column using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until it just reaches the top of the sand layer.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.

-

Monitor the separation by collecting small spots from each fraction on a TLC plate and visualizing under a UV lamp.

-

If the separation is not progressing efficiently, the polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate (gradient elution).

-

-

Isolation of Pure Product:

-

Combine the fractions containing the pure product as determined by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

-

-

Purity Assessment:

-

Assess the purity of the final product using analytical techniques such as TLC, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

The following table summarizes hypothetical data from a typical purification of this compound by column chromatography.

| Parameter | Value |

| Initial Mass of Crude Product | 5.0 g |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (isocratic) | 90:10 Hexane:Ethyl Acetate |

| Column Dimensions | 30 cm x 3 cm |

| Volume of Fractions | 15 mL |

| Fractions containing pure product | 12 - 25 |

| Mass of Purified Product | 4.2 g |

| Yield | 84% |

| Purity before Chromatography (GC) | 85% |

| Purity after Chromatography (GC) | >98% |

| Rf of Pure Product (TLC) | 0.35 (in 90:10 Hexane:EtOAc) |

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

Caption: Workflow for Column Chromatography Purification.

This application note provides a comprehensive protocol for the purification of this compound using column chromatography. The described methodology is a standard and effective approach for obtaining high-purity material essential for research and development in the pharmaceutical and chemical industries. Proper selection of the stationary and mobile phases, based on preliminary TLC analysis, is crucial for achieving successful separation.

References

Application Notes and Protocols for the Characterization of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. The protocols outlined below are foundational for quality control and characterization in a research and drug development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of this compound, providing detailed information about the carbon-hydrogen framework.

1.1. Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| H-2', H-6' | 7.90 (d, J=8.8 Hz) | 163.5 (C-4') |

| H-3', H-5' | 6.90 (d, J=8.8 Hz) | 130.5 (C-2', C-6') |

| O-CH₂ -CH₂-CH₃ (propoxy) | 4.00 (t, J=6.6 Hz) | 129.0 (C-1') |

| O-CH₂-CH₂ -CH₃ (propoxy) | 1.80 (sext, J=7.4 Hz) | 114.0 (C-3', C-5') |

| O-CH₂-CH₂-CH₃ (propoxy) | 1.05 (t, J=7.4 Hz) | 70.0 (O-C H₂-CH₂-CH₃) |

| C(O)-CH₂ -CH₂- | 3.25 (t, J=6.5 Hz) | 60.5 (O-C H₂-CH₃) |

| -CH₂-CH₂ -C(O)O- | 2.80 (t, J=6.5 Hz) | 33.0 (C(O)-C H₂-CH₂-) |

| O-CH₂ -CH₃ (ethyl) | 4.15 (q, J=7.1 Hz) | 28.0 (-CH₂-C H₂-C(O)O-) |

| O-CH₂-CH₃ (ethyl) | 1.25 (t, J=7.1 Hz) | 22.5 (O-CH₂-C H₂-CH₃) |

| 14.0 (O-CH₂-C H₃) | ||

| 10.5 (O-CH₂-CH₂-C H₃) | ||

| 198.0 (Ar-C =O) | ||

| 173.0 (Ester C =O) |

1.2. Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Acquisition time: 4 seconds

-

Relaxation delay: 1 second

-

Spectral width: 16 ppm

-

-

¹³C NMR:

-

Number of scans: 1024

-

Acquisition time: 1 second

-

Relaxation delay: 2 seconds

-

Spectral width: 240 ppm

-

Proton decoupling: Broadband decoupling

-

1.3. NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

2.1. Predicted Mass Spectrometry Data

Table 2: Predicted m/z Values for Major Fragments of this compound

| m/z | Predicted Fragment | Notes |

| 264.1 | [M]⁺ | Molecular Ion |

| 219.1 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 177.1 | [CH₃CH₂CH₂O-C₆H₄-C=O]⁺ | Acylium ion formed by cleavage of the C-C bond adjacent to the aromatic ketone. |

| 149.1 | [CH₃CH₂CH₂O-C₆H₄]⁺ | Loss of CO from the acylium ion. |

| 105.0 | [C₆H₅-C=O]⁺ | For comparison, this is a major fragment for ethyl 4-oxo-4-phenylbutyrate.[1] |

2.2. Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

Instrumentation (Electrospray Ionization - ESI):

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

2.3. Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.1. Predicted FTIR Data

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2850 | C-H (alkyl) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1680 | C=O (aromatic ketone) | Stretching |

| ~1600, ~1510 | C=C (aromatic) | Stretching |

| ~1250 | C-O (aryl ether) | Stretching |

| ~1170 | C-O (ester) | Stretching |

3.2. Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

3.3. Logical Diagram of Analytical Techniques

Caption: Interrelationship of analytical techniques for characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this type of compound.[2]

4.1. HPLC Data

Table 4: HPLC Method Parameters and Expected Results

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Expected Retention Time | Dependent on the exact mobile phase composition, but expected to be in the range of 5-15 minutes with a typical gradient. |

4.2. Experimental Protocol for HPLC

Sample and Mobile Phase Preparation:

-

Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration.

-

Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

-